Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound features an ethyl ester group at the 5-position and a tert-butyl group at the 3-position of the pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 196.25 g/mol. Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, making it a significant compound in medicinal chemistry and agricultural applications .
The synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate typically involves cyclization reactions of hydrazines with 1,3-diketones. A common approach includes the reaction of ethyl acetoacetate with tert-butylhydrazine under acidic conditions, which facilitates the formation of the pyrazole ring.
The structural representation of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate can be summarized as follows:
The molecule consists of a pyrazole ring with a tert-butyl substituent and an ethyl ester group, which influences its chemical reactivity and biological activity .
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate can undergo various chemical transformations:
As a pharmaceutical intermediate, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate may participate in several biochemical pathways:
The effectiveness of this compound as an intermediate relies on its ability to undergo further transformations that yield active pharmaceutical ingredients with defined pharmacological profiles .
Relevant data regarding its hazard classification indicates that it may act as an irritant upon exposure .
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate has numerous applications across various fields:
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is primarily synthesized via Knorr-type cyclization between β-dicarbonyl precursors and hydrazine derivatives. The most efficient route involves condensation of diethyl oxalate with pinacolone (3,3-dimethyl-2-butanone) under basic conditions to form a diketone intermediate, followed by cyclization with hydrazine hydrate [2] [4]. Alternative cyclization strategies include:
Table 1: Cyclization Methods for Pyrazole Core Assembly
Method | Catalyst/Reagent | Regioselectivity | Yield Range |
---|---|---|---|
Knorr-type condensation | Base (NaOEt) | High (1,3,5-subst.) | 65-85% |
[3+2] cycloaddition | Ag(I) complexes | Complete | 70-92% |
Oxidative C–N formation | I₂/NaHCO₃ | Moderate | 60-78% |
Ru-catalyzed coupling | Ru₃(CO)₁₂/NHC ligands | High | 75-88% |
The synthesis from ethyl acetoacetate and tert-butylhydrazine proceeds through a three-step mechanism:
Critical mechanistic features include:
Traditional batch synthesis faces challenges in exotherm management and reaction homogeneity during cyclization. Recent innovations employ continuous flow reactors with:
A representative continuous process achieves:
Key parameters influencing yield and purity:
Temperature effects:
Catalyst systems:
pH control:
Table 2: Physicochemical Properties Impacting Process Optimization
Parameter | Value | Process Implication |
---|---|---|
Boiling point | 322.3 ± 30.0 °C (predicted) | Vacuum distillation feasible |
Density | 1.077 ± 0.06 g/cm³ | Separable from aqueous layers |
pKa | 11.84 ± 0.10 (predicted) | Stable at process pH 6–9 |
Solubility (water) | <0.1 g/L (25°C) | Enables aqueous workup |
Five routes were evaluated for commercial production:
Table 3: Synthetic Route Comparison
Method | Overall Yield | Purity | Cost Index | Key Limitation |
---|---|---|---|---|
Diethyl oxalate + pinacolone [2] | 78% | 97% | 1.0 (reference) | High oxalate cost |
Ethyl acetoacetate + tBuNHNH₂ | 65% | 92% | 1.3 | Low regioselectivity |
Continuous flow hydrazone [4] | 89% | 98% | 0.9 | Equipment capital cost |
Silver-catalyzed cycloaddition | 83% | 99% | 3.7 | Precious metal contamination |
Iodine-mediated oxidative [8] | 71% | 94% | 1.5 | Iodine byproduct removal |
The diethyl oxalate route remains dominant due to:
Emerging approaches include enzymatic transamination using ω-transaminases (theoretical yield: 95%), though substrate scope limitations persist [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6